- Brain Penetrant LRRK2 Inhibitor, ACS Medicinal Chemistry Letters, 2012, 3(8), 658-662
Cas no 940927-35-5 (2,5-dichloro-N-methylpyrimidin-4-amine)
940927-35-5 structure
Product Name:2,5-dichloro-N-methylpyrimidin-4-amine
CAS-Nr.:940927-35-5
MF:C5H5Cl2N3
MW:178.019298315048
MDL:MFCD22056164
CID:2112442
PubChem ID:18981247
Update Time:2024-10-25
2,5-dichloro-N-methylpyrimidin-4-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,5-dichloro-N-methyl-4-Pyrimidinamine
- 2,5-dichloro-N-methylpyrimidin-4-amine
- 2,5-Dichloro-N-methyl-4-pyrimidinamine (ACI)
- 940927-35-5
- DTXSID20597083
- DA-27214
- EN300-1588402
- SB56074
- CS-0112719
- AKOS018190160
- MFCD22056164
- SWKLMNGSJGGHTG-UHFFFAOYSA-N
- SCHEMBL4535369
-
- MDL: MFCD22056164
- Inchi: 1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
- InChI-Schlüssel: SWKLMNGSJGGHTG-UHFFFAOYSA-N
- Lächelt: ClC1N=C(NC)C(Cl)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 176.9860526g/mol
- Monoisotopenmasse: 176.9860526g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 111
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 37.8Ų
Experimentelle Eigenschaften
- Farbe/Form: No date available
- Dichte: No date available
- Schmelzpunkt: No date available
- Siedepunkt: No date available
- Flammpunkt: No date available
- Dampfdruck: No date available
2,5-dichloro-N-methylpyrimidin-4-amine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-dichloro-N-methylpyrimidin-4-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338002-1g |
2,5-Dichloro-N-methylpyrimidin-4-amine |
940927-35-5 | 95%+ | 1g |
$515 | 2024-07-19 | |
| abcr | AB449045-250 mg |
2,5-Dichloro-N-methylpyrimidin-4-amine; 95% |
940927-35-5 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB449045-1 g |
2,5-Dichloro-N-methylpyrimidin-4-amine; 95% |
940927-35-5 | 1g |
€504.50 | 2022-03-02 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13686-10g |
2,5-dichloro-N-methylpyrimidin-4-amine |
940927-35-5 | 95% | 10g |
$1600 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1237024-100mg |
2,5-dichloro-n-MethylpyriMidin-4-aMine |
940927-35-5 | 95% | 100mg |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237024-250mg |
2,5-dichloro-n-MethylpyriMidin-4-aMine |
940927-35-5 | 95% | 250mg |
$175 | 2024-06-06 | |
| Alichem | A089006361-1g |
2,5-Dichloro-n-methylpyrimidin-4-amine |
940927-35-5 | 95% | 1g |
$463.54 | 2023-08-31 | |
| Alichem | A089006361-5g |
2,5-Dichloro-n-methylpyrimidin-4-amine |
940927-35-5 | 95% | 5g |
$1405.80 | 2023-08-31 | |
| Chemenu | CM338002-5g |
2,5-Dichloro-N-methylpyrimidin-4-amine |
940927-35-5 | 95%+ | 5g |
$1780 | 2021-08-18 | |
| Chemenu | CM338002-10g |
2,5-Dichloro-N-methylpyrimidin-4-amine |
940927-35-5 | 95%+ | 10g |
$2114 | 2021-08-18 |
2,5-dichloro-N-methylpyrimidin-4-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; overnight, rt
Referenz
- (Pyrazolylamino)pyrimidine derivatives as LRRK2 modulators and their preparation and use in the treatment of Parkinson's disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; rt; overnight, rt
Referenz
- JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol , Methanol ; heated; 30 min, rt
Referenz
- Preparation of aminopyrimidine derivatives for use kinase LRRK2 modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Referenz
- Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, Bioorganic & Medicinal Chemistry Letters, 2017, 27(6), 1351-1355
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 0 °C; 3 h, 0 °C
Referenz
- Discovery of Novel Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Hematological Malignancies, Journal of Medicinal Chemistry, 2019, 62(8), 3898-3923
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; overnight, rt
Referenz
- Preparation of pyrazolylaminopyrimidine derivatives for use as LRRK2 modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Ethanol , Methanol ; 30 min, rt
Referenz
- Preparation of aminopyrimidine derivatives for use as kinase LRRK2 modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Ethanol , Methanol ; 30 min, rt
Referenz
- Preparation of phenylaminopyrimidine derivatives for use kinase LRRK2 modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt
Referenz
- Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling, Journal of Medicinal Chemistry, 2012, 55(11), 5536-5545
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Ethanol , Methanol ; heated; 30 min, rt
Referenz
- Aminopyrimidine derivatives as LRRK2 modulators and their preparation and use for the treatment of Parkinson's disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Preparation of heterocycles as reversible lysine covalent modifiers of EGFR and uses thereof, World Intellectual Property Organization, , ,
2,5-dichloro-N-methylpyrimidin-4-amine Raw materials
2,5-dichloro-N-methylpyrimidin-4-amine Preparation Products
2,5-dichloro-N-methylpyrimidin-4-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:940927-35-5)2,5-dichloro-N-methylpyrimidin-4-amine
Bestellnummer:A1193693
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:22
Preis ($):299.0
Email:sales@amadischem.com
2,5-dichloro-N-methylpyrimidin-4-amine Verwandte Literatur
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:940927-35-5)2,5-dichloro-N-methylpyrimidin-4-amine
Reinheit:99%
Menge:1g
Preis ($):299.0